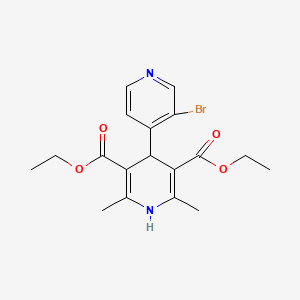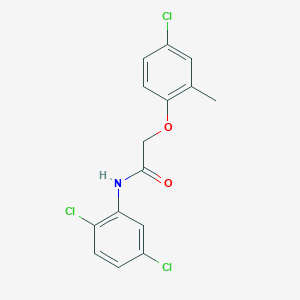
2',5'-Dichloro-2-(4-chloro-2-methylphenoxy)acetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,5’-Dichloro-2-(4-chloro-2-methylphenoxy)acetanilide is a chemical compound with the molecular formula C15H12Cl3NO2 and a molecular weight of 344.627 g/mol . This compound is known for its unique structure, which includes multiple chlorine atoms and a phenoxy group, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 2’,5’-Dichloro-2-(4-chloro-2-methylphenoxy)acetanilide typically involves the reaction of 2,5-dichloroaniline with 4-chloro-2-methylphenol in the presence of acetic anhydride . The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
2’,5’-Dichloro-2-(4-chloro-2-methylphenoxy)acetanilide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Aplicaciones Científicas De Investigación
2’,5’-Dichloro-2-(4-chloro-2-methylphenoxy)acetanilide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2’,5’-Dichloro-2-(4-chloro-2-methylphenoxy)acetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular membranes and proteins .
Comparación Con Compuestos Similares
2’,5’-Dichloro-2-(4-chloro-2-methylphenoxy)acetanilide can be compared with other similar compounds, such as:
- 2’,5’-Dichloro-2-(2,4,5-trichlorophenoxy)acetanilide
- 2’-Chloro-2-(2,4-dichlorophenoxy)-5’-(trifluoromethyl)acetanilide
- 2’-Chloro-2-(4-chloro-2-methylphenoxy)-5’-(trifluoromethyl)acetanilide
- 2’-Chloro-2-phenyl-5’-(trifluoromethyl)acetanilide
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties
Propiedades
Número CAS |
67836-40-2 |
|---|---|
Fórmula molecular |
C15H12Cl3NO2 |
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
2-(4-chloro-2-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C15H12Cl3NO2/c1-9-6-10(16)3-5-14(9)21-8-15(20)19-13-7-11(17)2-4-12(13)18/h2-7H,8H2,1H3,(H,19,20) |
Clave InChI |
PCKOXQWROGTOQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



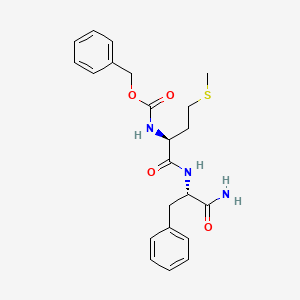
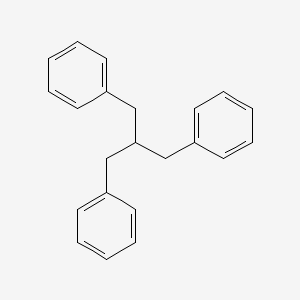
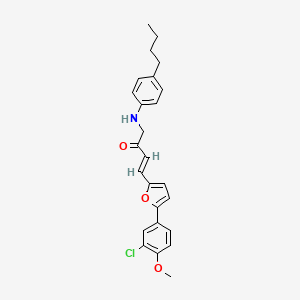

![Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate](/img/structure/B11952312.png)
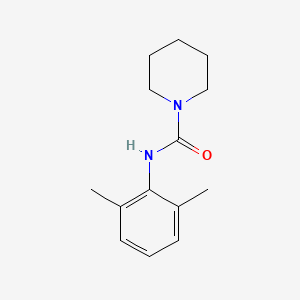
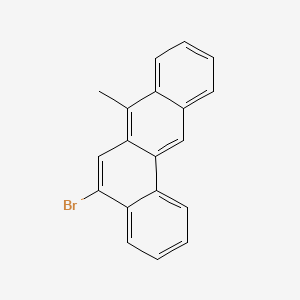

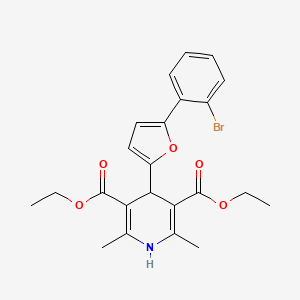
![(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B11952331.png)
